Product packaging for 3-Quinuclidinyl benzilate(Cat. No.:CAS No. 6581-06-2)

3-Quinuclidinyl benzilate

Cat. No.: B1663149
CAS No.: 6581-06-2
M. Wt: 337.4 g/mol
InChI Key: HGMITUYOCPPQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Quinuclidinyl benzilate (QNB), also known under the codes BZ and EA-2277, is a potent synthetic anticholinergic agent that acts as a competitive and high-affinity antagonist at muscarinic acetylcholine receptors (mAChRs) . It is a white, crystalline powder that is odorless, non-irritating, and environmentally stable . Its primary research value lies in its potent and non-selective blockade of muscarinic receptor subtypes M1 through M5, with dissociation constants (K D ) in the sub-nanomolar range . This makes it an indispensable pharmacological tool for studying the cholinergic system. In laboratory science, this compound is predominantly used in receptor binding assays to label and quantify muscarinic receptors in tissue homogenates and cell lines . Its radiolabeled forms, such as [³H]QNB, are critical for investigating receptor density, localization, and kinetics. Furthermore, researchers utilize QNB in animal models to induce a temporary state of anticholinergic delirium, characterized by cognitive dysfunction and memory deficits, to simulate aspects of human diseases and probe the neurochemical basis of cognition . This application is particularly valuable in the preclinical evaluation of potential therapeutics for neurodegenerative conditions like Alzheimer's disease . The compound's mechanism of action involves crossing the blood-brain barrier and blocking the action of acetylcholine at central and peripheral muscarinic receptors, leading to effects that include mental slowing, hallucinations, and peripheral signs such as tachycardia and mydriasis . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. This compound is listed as a Schedule 2 compound under the Chemical Weapons Convention , and its handling must comply with all applicable local and international laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO3 B1663149 3-Quinuclidinyl benzilate CAS No. 6581-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMITUYOCPPQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Record name 3-QUINUCLIDINYL BENZILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30006
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894168
Record name 3-Quinuclidinyl benzilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-quinuclidinyl benzilate is a colorless liquid, odorless to fruity., Crystals; [Sax] Odorless and nonirritating; [USAMRICD, p. 141]
Record name 3-QUINUCLIDINYL BENZILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30006
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Quinuclidinyl benzilate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2061
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Stable in most solvents ... soluble in propylene glycol, DMSO, and other solvents.
Record name BZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Decomposition point begins at 170 °C. Complete in 2 hours at 200 °C. Rate of hydrolysis: 25 °C at pH 7.0, about 4 weeks; at pH 9, 16 days, 16 hours; at pH 13, 1.8 minutes. Solid bulk density: 0.51 g/cu cm
Record name BZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

11.6 (Air = 1)
Record name BZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline solid, Vapors colorless

CAS No.

6581-06-2
Record name 3-QUINUCLIDINYL BENZILATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/30006
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Quinuclidinyl benzilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6581-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 2-3308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BZ
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/bz-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name 3-Quinuclidinyl benzilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6581-06-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

164 °C
Record name BZ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7533
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Receptor Level Mechanisms of 3 Quinuclidinyl Benzilate Action

Competitive Antagonism of Muscarinic Acetylcholine (B1216132) Receptors by 3-Quinuclidinyl Benzilate

QNB exerts its effects by competing with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on mAChRs. This competitive antagonism blocks the physiological actions of ACh at these receptors, impacting both the central and peripheral nervous systems. mmsl.czresearchgate.net

There are five known subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors. QNB is considered a non-selective antagonist, meaning it binds with high affinity to all five subtypes. pnas.org However, subtle differences in affinity have been observed. Studies have shown that the stereoisomers of QNB exhibit varying affinities for M1 and M2 receptor subtypes. nih.gov Specifically, the (R)-enantiomer of QNB demonstrates higher potency. nih.gov While QNB itself is non-selective, related compounds have been developed that show greater selectivity for specific subtypes. For instance, the diastereoisomer (Sa,Rb)-QNA has been shown to be as potent and selective as pirenzepine (B46924) for M1 receptors. nih.gov

The affinity of QNB for muscarinic receptors is exceptionally high, with dissociation constants (Kd) reported in the picomolar to nanomolar range. For example, in human and rat brain tissues, the Kd of BZ (a codename for QNB) is between 20–70 pM. In bovine aortic endothelial cells, the Kd for (-)-[3H]-N-methyl quinuclidinyl benzilate was found to be 0.48 nM. nih.gov

Below is an interactive table summarizing the affinity of various antagonists for different muscarinic receptor subtypes.

CompoundApparent Affinity (Ki, nM)Receptor Subtype TargetedTissue Source
Methyl Atropine (B194438)1.1MuscarinicBovine Aortic Endothelial Cells nih.gov
4-DAMP3.4MuscarinicBovine Aortic Endothelial Cells nih.gov
Pirenzepine16M1-selectiveBovine Aortic Endothelial Cells nih.gov
AF-DX 1162,500M2-selectiveBovine Aortic Endothelial Cells nih.gov
Dexetimide (B1670337)0.63MuscarinicBovine Aortic Endothelial Cells nih.gov
Levetimide3,200MuscarinicBovine Aortic Endothelial Cells nih.gov

As a non-selective muscarinic antagonist, QNB affects cholinergic signaling throughout the body. researchgate.netmmsl.cz In the central nervous system (CNS), it disrupts processes mediated by acetylcholine, such as learning and memory. mmsl.cz Peripherally, it interferes with the parasympathetic nervous system, which controls a wide range of involuntary bodily functions. mmsl.cz The ability of QNB to cross the blood-brain barrier allows it to exert potent effects on the CNS. taylorandfrancis.com The distribution of muscarinic receptors is widespread, and studies using radiolabeled QNB have helped to map their locations in both the brain and peripheral tissues. ncats.io

Receptor Binding Kinetics and Characteristics of this compound

The interaction of QNB with muscarinic receptors has been extensively studied using radioligand binding assays. These techniques have provided detailed insights into the kinetics and characteristics of this binding.

Tritiated QNB ([3H]-QNB) is a widely used radioligand for studying muscarinic receptors. ahajournals.org Its high affinity and specificity allow for the accurate quantification and characterization of these receptors in various tissues. The binding of [3H]-QNB is rapid, reversible, and saturable. taylorandfrancis.com

Saturation binding studies are performed to determine the total number of receptors in a given tissue sample (Bmax) and the affinity of the radioligand for those receptors (Kd). researchgate.netumich.edu In these experiments, increasing concentrations of [3H]-QNB are incubated with tissue preparations until equilibrium is reached. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor like atropine) from total binding. conicet.gov.ar The resulting saturation curve can be analyzed to calculate Bmax and Kd. researchgate.netresearchgate.net

Competition binding studies are used to determine the affinity of unlabeled drugs for the receptor. In these assays, a fixed concentration of [3H]-QNB is co-incubated with varying concentrations of a competing ligand. The ability of the competing ligand to displace [3H]-QNB from the receptor is measured, and from this, its inhibitory constant (Ki) can be calculated. nih.gov

The Bmax represents the maximum density of receptors in a tissue, while the Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. umich.edu These values can vary depending on the tissue and the conditions of the assay. For example, studies have shown differences in Kd values for [3H]-QNB binding in intact brain slices versus homogenates, suggesting that the receptor environment can influence binding properties. nih.gov

The following interactive table provides examples of Bmax and Kd values determined for [3H]-QNB in various tissues.

Tissue/Cell TypeKdBmax
Rat Brain (Human and Rat)20–70 pM600–900 fmol/mg protein
Differentiated NG108-15 Cells5.6 nM920 fmol/10^6 cells nih.gov
Undifferentiated NG108-15 Cells4.4 nM400 fmol/10^6 cells nih.gov
Larval Manduca sexta CNS (Crude Homogenate)0.311 nM65.4 +/- 9.8 fmoles/mg protein nih.gov
Larval Manduca sexta CNS (Purified Membranes)0.130 nM22.8 +/- 2.15 fmoles/mg protein nih.gov
Bovine Aortic Endothelial Cells0.48 nM14 +/- 3 fmol mg-1 protein nih.gov
Rat Ventricular MuscleRemained almost constant during development nih.govIncreased from post-gestation day 16, peaked at neonatal day 0, then decreased nih.gov
Zebrafish Brain40 pM63 fmol/mg protein researchgate.net

Radioligand Binding Assays using Tritiated this compound ([3H]-QNB)

Association and Dissociation Rates (k_on and k_off)

The interaction of this compound (QNB) with muscarinic acetylcholine receptors (mAChRs) is characterized by its kinetic properties, specifically the rates of association (k_on) and dissociation (k_off). These parameters determine the speed at which the ligand binds to and detaches from the receptor, influencing the duration of its effect at the molecular level.

In studies using homogenates of the longitudinal muscle from the guinea pig ileum, the kinetics of radiolabeled QNB ([³H]QNB) have been determined at 35°C. The bimolecular rate constant of association (k_on) was estimated to be 4 x 10⁸ M⁻¹ min⁻¹. johnshopkins.edu The dissociation rate constant (k_off) was found to be 1.2 x 10⁻² min⁻¹. johnshopkins.edu These rates indicate a rapid binding process and a very slow dissociation, consistent with a high-affinity antagonist.

Table 1: Kinetic Rate Constants of this compound Binding

Tissue Preparation Ligand Temperature (°C) k_on k_off Source(s)
Guinea Pig Ileum (Longitudinal Muscle) [³H]QNB 35 4 x 10⁸ M⁻¹ min⁻¹ 1.2 x 10⁻² min⁻¹ johnshopkins.edu
Porcine Atria (Membrane-Bound) [³H]QNB Not Specified k₁ = 5.5 × 10⁻³ s⁻¹ k₋₁ = 3.3 × 10⁻⁴ s⁻¹ elsevierpure.com

Enantiomeric Specificity in Muscarinic Receptor Binding

This compound is a chiral molecule, and its enantiomers exhibit significant differences in their binding affinity for muscarinic receptors. Research has consistently shown that the binding of QNB to these receptors is highly stereoselective.

Evidence strongly supports the view that the (-)-enantiomer of QNB is the one that binds with high affinity to muscarinic sites. nih.govresearchgate.net This stereoselectivity is a hallmark of the muscarinic receptor's binding pocket. Studies using L-[³H]QNB (the (-)-enantiomer) demonstrate high-affinity binding, which can be displaced stereoselectively by the enantiomers of other muscarinic antagonists like benzetimide. jneurosci.orgnih.gov In these displacement studies, dexetimide, the pharmacologically active enantiomer of benzetimide, is substantially more potent than its inactive counterpart, levetimide, at inhibiting L-[³H]QNB binding. jneurosci.orgnih.gov

Table 2: Enantiomeric and Diastereomeric Binding Characteristics

Compound/Isomer Observation Source(s)
(+/-)-QNB Only the (-)-enantiomer binds with high affinity to muscarinic sites. nih.govresearchgate.net
L-[³H]QNB Binding is stereoselectively displaced by dexetimide over levetimide. jneurosci.orgnih.gov
(R,S)-4-iodobenzilate vs (R,R)-4-iodobenzilate (R,S) isomer has a 13-fold faster k_off and 2- to 3-fold faster k_on. nih.gov

Comparative Analysis of this compound Binding in Different Tissue Preparations

The binding characteristics of this compound have been examined across a variety of tissue types and preparations, revealing differences in receptor density (Bmax) and, in some cases, binding affinity (Kd).

Specific binding of [³H]QNB has been demonstrated in several guinea pig tissues, including the spleen, heart, and lung, as well as the longitudinal muscle of the ileum. johnshopkins.edu Notably, specific binding was not detected in the diaphragm, kidney, or liver of the guinea pig. johnshopkins.edu

In the rat, a comparison of [³H]QNB binding in different central nervous system (CNS) regions and peripheral tissues shows variation in the proportion of total muscarinic receptors, as labeled by [³H]QNB, relative to high-affinity acetylcholine binding sites. The ratio of high-affinity [³H]acetylcholine binding sites to total [³H]QNB binding sites varies significantly, from 9% to 90% across tissues, with the highest ratios found in the pons, medulla, and heart atrium. jneurosci.org

Developmental changes also affect QNB binding. In rat colon smooth muscle, the binding affinity (Kd) of [³H]QNB did not differ significantly between fetal, newborn, and adult tissues (ranging from 0.19 to 0.27 nM). llu.edu However, the density of receptors (Bmax) showed a significant decrease with age, being highest in the fetus (518.9 fmol/mg protein) and lowest in the adult (192.4 fmol/mg protein). llu.edu

Furthermore, the type of tissue preparation can influence binding results. A comparison between intact brain slices and brain homogenates from rats found that the Kd value for [³H]-(-)-QNB binding was eight times higher in slices than in homogenates. nih.gov This suggests that the receptor's properties or accessibility may differ between intact tissue and homogenized preparations. nih.gov

Table 3: Comparative Binding of [³H]QNB in Various Tissues

Species Tissue Preparation Finding Source(s)
Guinea Pig Various Homogenates Specific binding present in ileum, spleen, heart, lung; not detected in diaphragm, kidney, liver. johnshopkins.edu
Rat CNS and Peripheral Tissues Ratio of high-affinity ACh sites to total QNB sites varies, with highest ratios in pons, medulla, and heart atrium. jneurosci.org
Rat Colon Smooth Muscle Kd is stable across developmental stages, but Bmax decreases significantly from fetus to adult. llu.edu
Rat Brain (Slices vs. Homogenates) Kd value is eight times higher in intact slices compared to homogenates. nih.gov

Investigation of Potential Interactions with Non-Cholinergic Receptors

The specificity of this compound for muscarinic acetylcholine receptors is a key aspect of its pharmacological profile. Research indicates that QNB interacts almost exclusively with muscarinic sites, with negligible affinity for other types of receptors.

Studies have shown that a wide range of nicotinic cholinergic and non-cholinergic drugs have very low affinity for the [³H]QNB binding sites in guinea pig ileum homogenates. johnshopkins.edu Similarly, in nervous tissue from the mollusc Aplysia, the nicotinic receptor antagonists decamethonium (B1670452) and d-tubocurarine were significantly less effective at inhibiting specific L-[³H]QNB binding compared to muscarinic ligands. jneurosci.orgnih.gov

Direct investigations into potential cross-reactivity with other receptor systems have supported this high specificity. For example, an evaluation of the effects of thyrotropin-releasing hormone (TRH), its analogs, and its metabolite cyclo(His-Pro) on [³H]QNB binding in the rat striatum found no effect at concentrations ranging from 10⁻⁹ to 10⁻³ M. nih.gov This suggests that TRH does not directly influence postsynaptic muscarinic receptors and that QNB does not bind to TRH receptors. nih.gov The collective evidence confirms that this compound is a highly selective antagonist for muscarinic cholinergic receptors.

Pharmacological and Neurobiological Investigations of 3 Quinuclidinyl Benzilate Effects

Central Nervous System Manifestations and Cognitive Impairment Research

The central effects of 3-quinuclidinyl benzilate are profound, primarily manifesting as a state of anticholinergic delirium characterized by severe cognitive and perceptual disturbances. Research in this area has been pivotal in understanding the role of the cholinergic system in maintaining normal cognitive function.

Characterization of Anticholinergic Delirium Syndrome in Research Models

In research settings, this compound is used to induce a transient psychosis in animal models, creating a state that mimics naturally occurring anticholinergic delirium. This syndrome is a non-specific condition marked by cognitive dysfunction, hallucinations, and an inability to perform tasks. nih.gov Animal models, particularly rodents, have been instrumental in characterizing the behavioral and physiological aspects of this syndrome.

Upon administration, animals exhibit a range of behaviors that are analogous to the symptoms of delirium in humans. These include:

Hyperactivity: Studies in mice have shown a biphasic effect on spontaneous motor activity, with lower doses causing a decrease and moderate to higher doses leading to a dose-related increase in activity.

Ataxia and Weakness: Monkeys, dogs, and rabbits exposed to this compound have demonstrated ataxia (failure of muscle coordination), lethargy, and weakness. nih.gov

Erratic and Sedative Behaviors: A range of unpredictable behaviors, including sedation and periods of hyperactivity, have been observed across different animal species. nih.gov

Cognitive Deficits: The most significant aspect of the induced delirium is a profound impairment in cognitive function, which is explored in more detail in subsequent sections.

These behavioral observations are coupled with physiological changes, such as alterations in heart rate and blood pressure, providing a comprehensive model for studying the multifaceted nature of anticholinergic delirium.

Elucidation of Mechanisms Underlying Cognitive Dysfunction and Hallucinations

The cognitive and perceptual disturbances induced by this compound are a direct consequence of its antagonism of muscarinic acetylcholine (B1216132) receptors in the brain. Acetylcholine is a critical neurotransmitter for numerous cognitive processes, including attention, learning, memory, and sensory processing. By blocking the action of acetylcholine at its receptors, this compound disrupts the normal flow of information in the brain, leading to the observed deficits.

The primary mechanism is competitive antagonism, where this compound binds to the muscarinic receptors without activating them, thereby preventing acetylcholine from binding and exerting its normal effects. This disruption of cholinergic neurotransmission is the foundational cause of the resulting cognitive dysfunction and hallucinations. The syndrome of anticholinergic delirium is a manifestation of this widespread disruption of cholinergic signaling in the central nervous system.

Effects on Learning and Memory Processes in Animal Models

A significant body of research has utilized this compound to investigate the role of the cholinergic system in learning and memory. Animal models, particularly Wistar rats, have been extensively used in these studies, often employing tasks such as the Morris water maze and the step-through passive avoidance task. semanticscholar.org

The consistent finding across multiple studies is that this compound significantly impairs the acquisition of new information. semanticscholar.org In the water maze, a test of spatial learning, rats treated with the compound before training sessions show a dose-dependent deficit in their ability to learn the location of a hidden platform. semanticscholar.org Similarly, in the passive avoidance task, which assesses fear-based learning, the acquisition of the task is impaired. semanticscholar.org

Interestingly, research indicates that the consolidation and retrieval of memories are not significantly affected by this compound. semanticscholar.org This suggests that the cholinergic system is particularly crucial for the initial encoding of new memories.

Effects of this compound on Learning and Memory in Animal Models
Learning/Memory PhaseEffect of this compoundCommonly Used Research Models
AcquisitionSignificantly ImpairedMorris Water Maze, Passive Avoidance Task
ConsolidationNot Significantly AffectedPassive Avoidance Task
RetrievalNot Significantly AffectedMorris Water Maze, Passive Avoidance Task

Peripheral Nervous System Effects and Autonomic Dysregulation Studies

In addition to its profound central effects, this compound also has significant impacts on the peripheral nervous system, primarily through the blockade of muscarinic receptors in the parasympathetic division of the autonomic nervous system. This leads to a range of observable physiological changes.

Ocular Manifestations and Mechanisms

The effects of this compound on the eye are among its most consistent and observable peripheral actions. These manifestations are a direct result of the blockade of muscarinic receptors in the iris and ciliary body.

Mydriasis (Pupil Dilation): The iris sphincter muscle, which is responsible for constricting the pupil, is under parasympathetic control and rich in M3 muscarinic receptors. nih.govarvojournals.orgresearchgate.net By blocking these receptors, this compound prevents the sphincter muscle from contracting, leading to unopposed action of the sympathetically controlled dilator muscle and resulting in pupil dilation.

Cycloplegia (Paralysis of Accommodation): The ciliary muscle, which controls the shape of the lens for focusing, is also under parasympathetic control and contains a high density of M3 muscarinic receptors. nih.govarvojournals.orgresearchgate.net Blockade of these receptors by this compound paralyzes the ciliary muscle, preventing it from contracting to allow for near vision. This results in a loss of accommodation and blurred vision for near objects.

Research has shown that the M3 subtype is the predominant muscarinic receptor in the human iris sphincter and ciliary body, accounting for approximately 60% to 75% of the muscarinic receptors in these tissues. semanticscholar.orgnih.govarvojournals.org Lower levels of M2 and M4 receptors are also present. nih.govarvojournals.org

Cardiovascular Responses and Underlying Physiology

This compound exerts significant effects on the cardiovascular system by blocking the parasympathetic influence on the heart and blood vessels.

Tachycardia (Increased Heart Rate): The sinoatrial (SA) node, the heart's natural pacemaker, is heavily influenced by the parasympathetic nervous system via the vagus nerve. This influence is mediated by M2 muscarinic receptors, which, when activated by acetylcholine, slow the heart rate. By blocking these M2 receptors, this compound removes this "vagal brake," leading to an increase in heart rate. cas.cz

Blood Pressure Effects: The effects on blood pressure can be more variable. While the direct blockade of muscarinic receptors in blood vessels can lead to vasodilation, the centrally mediated effects and the reflex response to tachycardia can lead to an increase in blood pressure. Human studies have noted mild increases in blood pressure following exposure.

The cardiovascular effects are a classic example of the consequences of blocking parasympathetic tone, leading to a state where sympathetic influences are more dominant.

Peripheral Nervous System Effects of this compound
SystemManifestationUnderlying MechanismPrimary Muscarinic Receptor Subtype Involved
OcularMydriasis (Pupil Dilation)Blockade of parasympathetic stimulation of the iris sphincter muscle.M3
Cycloplegia (Paralysis of Accommodation)Blockade of parasympathetic stimulation of the ciliary muscle.M3
CardiovascularTachycardia (Increased Heart Rate)Blockade of parasympathetic (vagal) inhibition of the sinoatrial (SA) node.M2
Blood Pressure ChangesComplex interplay of direct vascular effects and central/reflex mechanisms.M1, M2, M3

Secretory Gland Inhibition and Physiological Consequences

This compound (BZ) is a potent muscarinic acetylcholine receptor antagonist, and its effects on secretory glands are a direct consequence of this anticholinergic activity. nih.govchemeurope.comnih.gov By competitively blocking acetylcholine at postjunctional muscarinic receptors in exocrine glands, BZ inhibits their secretory functions. chemeurope.com This inhibition is observed across various glands, leading to a range of physiological consequences.

One of the most prominent effects is the depression of salivary secretion, leading to xerostomia, or dry mouth. nih.govdtic.mil Similarly, BZ inhibits the function of sweat glands (eccrine and apocrine), resulting in dry skin and a reduced capacity to dissipate heat through evaporative cooling. chemeurope.comdtic.mil In experimental settings, BZ has been shown to be a more potent inhibitor of pancreatic amylase secretion than atropine (B194438). dtic.mil The widespread inhibition of glandular secretions throughout the respiratory and gastrointestinal systems is a hallmark of BZ's peripheral nervous system effects. nih.gov

Gastrointestinal and Genitourinary Tract Effects

The antagonistic action of this compound on muscarinic receptors extends to the smooth muscles of the gastrointestinal (GI) and genitourinary tracts. nih.govnih.gov The compound was, in fact, first synthesized and investigated by Hoffman-LaRoche in 1951 as a potential treatment for gastrointestinal ailments, such as ulcers, due to its anti-spasmodic properties. wikipedia.org

In the GI tract, BZ inhibits parasympathetic control, which leads to a decrease in the tone and motility of the gut. dtic.mil This reduction in smooth muscle activity can significantly slow digestion. Research in animal models has provided further insight into its gastrointestinal effects. In a 42-day study where dogs were administered BZ intravenously, slight pathological changes, including ulceration and bloody stool, were observed in the gastrointestinal tract of 50% of the exposed animals. nih.gov

Regarding the genitourinary tract, the anticholinergic action of BZ affects bladder tone. nih.gov The compound is primarily excreted in the urine, with studies in rats indicating that about 3% of a dose is excreted unchanged. nih.gov The main metabolites resulting from hydrolysis, benzilic acid and 3-quinuclidinol (B22445), are also found in urine. researchgate.net

Behavioral and Motor Function Studies in Experimental Systems

The effects of this compound on behavior and motor function have been documented in various experimental animal models, including monkeys, dogs, rabbits, and rats. nih.gov As a centrally acting anticholinergic agent, BZ readily crosses the blood-brain barrier, leading to significant alterations in both motor control and behavior. researchgate.netmmsl.cz

Commonly observed effects on motor function include ataxia (poor coordination), weakness, and prostration. nih.govnih.gov Studies have noted that the intensity of these effects varies between species and with the dose administered. nih.gov Behavioral changes are also prominent and can range from lethargy and sedation to hyperactivity and erratic behavior. nih.gov In rats, BZ has been shown to affect spontaneous motor activity. nih.gov The duration of these effects can be long-lasting; significant behavioral changes were observed within 24 hours in rats, with some non-significant effects still noticeable up to 7 days post-administration. mmsl.cz

Table 1: Observed Behavioral and Motor Effects of this compound in Animal Models nih.govnih.gov
Animal ModelObserved Motor EffectsObserved Behavioral Effects
MonkeysAtaxia, WeaknessLethargy, Sedation, Erratic Behavior, Hyperactivity
DogsAtaxia, Weakness, ProstrationLethargy, Sedation, Erratic Behavior, Hyperactivity
RabbitsAtaxia, WeaknessLethargy, Sedation, Erratic Behavior, Hyperactivity
RatsAltered Spontaneous Motor ActivityImpaired Performance

This compound as a Pharmacological Model for Neurological Disorders

Due to its potent and long-lasting central anticholinergic effects, this compound is frequently used in neuroscience research as a pharmacological tool to induce temporary cognitive deficits in animal models. This allows for the study of conditions involving cholinergic dysfunction and the screening of potential therapeutic agents. researchgate.netscispace.comsunderland.ac.uk

Modeling Cholinergic Deficits in Alzheimer's Disease and Dementia Research

A significant application of this compound is in generating animal models that mimic the cholinergic deficits characteristic of Alzheimer's disease and other dementias. scispace.com The shortage of cholinergic transmission is linked to behavioral alterations and cognitive impairment, which are key symptoms of these neurodegenerative diseases. mmsl.cz

In these models, BZ is administered to laboratory animals, typically rats, to induce a state of cognitive impairment. researchgate.netnih.govresearchgate.net Researchers then use behavioral tests, such as the Morris Water Maze for spatial learning and the step-through passive avoidance task for fear learning, to quantify the extent of the deficit. nih.govresearchgate.netnih.gov Studies have shown that BZ significantly impairs the acquisition phase of learning in these tasks. nih.gov These BZ-induced deficit models are invaluable for the preclinical evaluation of pro-cognitive drugs, particularly cholinesterase inhibitors like tacrine (B349632) and donepezil, which are used in Alzheimer's therapy. researchgate.netnih.govresearchgate.net

Table 2: Use of this compound (BZ/QNB) in Modeling Cognitive Deficits for Alzheimer's Research
Behavioral TaskAnimal ModelCognitive Function AssessedEffect of BZ/QNB AdministrationReference
Water MazeWistar RatsSpatial Learning & Memory (Acquisition)Significantly impaired spatial navigation nih.govresearchgate.netnih.gov
Step-Through Passive AvoidanceWistar RatsFear Learning & Memory (Acquisition)Significantly impaired acquisition nih.govresearchgate.netnih.gov
Multiple T-MazeWistar RatsRetentionSignificantly impaired performance researchgate.net

Research into Parkinson's Disease and Lewy Body Dementias

Dysfunction of the cholinergic neurotransmitter system is also a feature of Parkinson's disease (PD) and dementia with Lewy bodies, contributing to the cognitive deficits seen in these patients. researchgate.net While research more commonly associates PD with the dopaminergic system, the role of cholinergic deficits is significant, particularly in non-motor symptoms. Anticholinergic drugs have historically been used to treat the motor symptoms of PD. webmd.commdpi.com

The use of this compound as a direct pharmacological model for PD or Lewy body dementia is less common than for Alzheimer's disease. However, its ability to induce a state of cholinergic deficit allows researchers to investigate the cognitive aspects of these disorders. By creating a temporary and reversible cholinergic blockade, BZ can help in studying the underlying mechanisms of cognitive impairment and in the development of therapies that target the cholinergic system to alleviate these symptoms in PD and related dementias. researchgate.net

Investigations in Schizophrenia Research

The profound psychotomimetic effects of this compound, such as delirium, confusion, and hallucinations, have led to its investigation in the context of schizophrenia research. nih.govmmsl.cz The compound's ability to induce a state of psychosis provides a model to study the neurobiological basis of such symptoms.

However, researchers have noted key differences between the psychosis induced by BZ and the symptoms of schizophrenia. For instance, one study observed that BZ does not cause a need for social isolation, a characteristic feature of schizophrenia. researchgate.net This suggests that while BZ can model certain positive symptoms like hallucinations, it may not fully replicate the complex psychopathology of schizophrenia, particularly the negative symptoms. There have also been reports of a phenomenon similar to folie à deux (shared psychosis) being induced by BZ during military research studies, highlighting its powerful effect on mental state. wikipedia.org

Toxicokinetic and Metabolic Research of 3 Quinuclidinyl Benzilate

Absorption Kinetics across Biological Barriers in Experimental Models

The entry of 3-Quinuclidinyl benzilate (BZ) into systemic circulation is primarily achieved through the respiratory system and the gastrointestinal tract, with dermal absorption being a secondary consideration. nih.govmmsl.cz

Research indicates that this compound is effectively absorbed via the oral route and through the respiratory system, particularly when disseminated as an aerosol. mmsl.cz The primary route of absorption is through the respiratory system. nih.gov Comparative studies on bioavailability have shown that absorption via ingestion is approximately 80% effective, while inhalation of one-micron particles is about 40% to 50% as effective as a parenterally administered dose. nih.gov When administered through inhalation in an aerosolized form, its absorption into the bloodstream is more pronounced than with oral administration.

Absorption PathwayKey Research FindingsRelative Bioavailability (vs. Parenteral)
Inhalation (Aerosol)Primary route of absorption for aerosolized compound. nih.gov More pronounced absorption than oral route.~40-50% (for 1-micron particles) nih.gov
Oral (Ingestion)A major route of absorption for the compound. mmsl.cz~80% nih.gov

Percutaneous, or skin, absorption of this compound is considered a viable pathway, particularly when the compound is dissolved in an appropriate solvent. mmsl.cz This route is characterized by a significant latency period, which can be up to 24 hours. nih.gov Following this delay, the resulting serum levels are approximately 5% to 10% of those achieved through intravenous or intramuscular administration. nih.gov

Distribution Profile and Blood-Brain Barrier Permeability Studies

Following absorption, this compound is distributed systemically to most organs and tissues. nih.gov A key characteristic of its distribution profile is its ability to readily cross the blood-brain barrier, which allows it to interact with the central nervous system (CNS). nih.govmmsl.cz

Research has shown that this compound exhibits a preferential affinity for muscarinic cholinergic receptors located in the brain, heart, and smooth muscle. In animal models, including rats, guinea pigs, and rabbits, significant accumulation has been observed in the myocardium (heart muscle). nih.gov Studies in rats have confirmed the distribution of the compound to the brain, kidney, and liver following administration.

One study using tritiated this compound in rats, guinea pigs, and rabbits found that up to 2% of the injected dose per gram of tissue accumulated in the myocardium. nih.gov This resulted in heart-to-blood ratios of approximately 30. nih.gov

Experimental data from studies on Wistar rats indicates that this compound demonstrates notable persistence in specific organs, particularly the brain. After reaching a maximal concentration in the brain, the compound's concentrations remain steady, with a slow elimination process. The elimination half-life in the brain was measured to be approximately 506.9 ± 359.5 minutes, significantly longer than its plasma elimination half-life of 67.9 to 96.6 minutes.

TissueKey Research Findings on Distribution and Accumulation
BrainReadily crosses the blood-brain barrier. nih.govmmsl.cz Concentrations remain steady with slow elimination. Elimination half-life of ~507 minutes in rats.
Heart (Myocardium)Shows preferential affinity and high accumulation. nih.gov Heart-to-blood ratios of ~30 observed in animal models. nih.gov
Smooth MuscleExhibits preferential affinity for muscarinic receptors in this tissue.
Kidney & LiverCompound has been shown to distribute to these organs in rat models.

Elimination and Excretion Routes in Experimental Systems

The elimination of this compound and its various metabolites from the body occurs primarily through renal excretion.

Renal Excretion of Parent Compound and Metabolites

The kidneys are the main organs responsible for excreting this compound and its biotransformation products nih.govthewednesdayreport.com. Urine is therefore the biological matrix of choice for detecting exposure to the compound thewednesdayreport.com. Both the unchanged parent compound and its metabolites, including the primary hydrolysis products 3-Quinuclidinol (B22445) and benzilic acid, are found in urine researchgate.netresearchgate.netnih.gov. It has been estimated that a small fraction, approximately 3%, of the total dose is excreted as the unmetabolized parent compound nih.gov. The development of sensitive analytical methods, such as gas chromatography/mass spectrometry, allows for the quantification of the parent drug and its metabolites in urine for confirmatory testing researchgate.netnih.gov.

Table of Compounds Mentioned

Compound Name Abbreviation
This compound BZ, QNB
Benzilic acid BA

Analytical Methodologies for 3 Quinuclidinyl Benzilate Detection and Quantification

Chromatographic Techniques for 3-Quinuclidinyl Benzilate and Metabolites Analysis

Chromatographic techniques are fundamental in the separation, identification, and quantification of this compound and its metabolites. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, offer the high sensitivity and specificity required for analyzing complex biological samples.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC/MS) is a well-established technique for the analysis of BZ and its degradation products. For GC/MS analysis, non-volatile and polar metabolites often require derivatization to increase their volatility. A common approach involves the conversion of analytes into their trimethylsilyl (B98337) (TMS) derivatives. researchgate.net

One of the challenges in GC/MS analysis of BZ metabolites is the detection of 3-quinuclidinol (B22445) (3Q), which can produce low and broad signals. researchgate.net To enhance its detectability, derivatization methods have been developed. researchgate.net For instance, the use of trichloroethyl chloroformate can create a 3Q-Troc derivative with improved peak sharpness and a distinct mass spectrum, facilitating its unambiguous identification. osti.gov

Isotope dilution GC/MS is a highly accurate method for the quantification of BZ and its primary metabolites, 3-quinuclidinol (Q) and benzilic acid (BA), in urine samples. nih.gov This technique involves spiking the sample with a known amount of an isotopically labeled internal standard (e.g., 3-quinuclidinyl-¹⁸O-benzilate-d₅). nih.gov The ratio of the analyte to its labeled counterpart is then measured by mass spectrometry, allowing for precise quantification that corrects for losses during sample preparation and analysis. nih.govnih.gov

This method has been successfully used to determine BZ at a target level of 0.5 ng/mL and its metabolites at 5 ng/mL in urine. researchgate.netnih.gov The analytes are typically converted to their trimethylsilyl derivatives before analysis. nih.gov Single ion monitoring (SIM) is employed to detect specific fragment ions, for example, m/z 255 for the BZ-TMS derivative and m/z 260 for the labeled internal standard. nih.gov The total imprecision of a single measurement using this method is reported to be about 15%. nih.govnih.gov

Table 1: Isotope Dilution GC/MS Method Parameters

Parameter Value
Analyte This compound (BZ)
Metabolites 3-quinuclidinol (Q), Benzilic acid (BA)
Matrix Urine
Target Level (BZ) 0.5 ng/mL
Target Level (Metabolites) 5 ng/mL
Internal Standard 3-quinuclidinyl-¹⁸O-benzilate-d₅
Derivatization Trimethylsilyl (TMS) derivatives
Monitored Ions (m/z) 255 (BZ-TMS), 260 (Labeled BZ-TMS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and rapid alternative for the determination of BZ in biological samples, such as rat plasma. nih.gov This approach couples reversed-phase high-performance liquid chromatography (HPLC) with a mass spectrometer using electrospray ionization (ESI) in the positive ion-selective reaction monitoring mode. nih.gov

A validated LC-MS/MS method has demonstrated linearity in a concentration range from 0.5 ng/mL to 1000 ng/mL, with a limit of detection of 0.2 ng/mL and a limit of quantification of 0.5 ng/mL. nih.gov This method utilized atropine (B194438) as an internal standard and was successfully applied to determine BZ plasma levels in rats. nih.gov

Table 2: LC-MS/MS Method Validation Parameters for BZ in Rat Plasma

Parameter Result
Linearity (r²) 0.9947
Concentration Range 0.5 ng/mL - 1000 ng/mL
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL

High-resolution mass spectrometry (HR-MS) is a powerful tool for gaining deeper insight into the biotransformation of BZ. nih.gov By combining in vitro and in vivo studies with HR-MS, a significant number of previously unobserved metabolites can be identified. nih.govresearchgate.net This technique is crucial for developing a comprehensive understanding of the metabolic fate of the compound.

In one study, the use of HR-MS led to the identification of 26 new metabolites in rat plasma, urine, and tissue homogenates. nih.gov These metabolites were associated with the cytochrome P450 biotransformation pathway, involving processes such as N-oxidation, hydroxylation, O-methylation, and O-glucuronosylation. nih.gov In vitro experiments with human liver microsomes also revealed N-oxidation as a primary metabolic pathway in humans. researchgate.net

Sample Preparation Strategies for Biological Matrices in Research

Effective sample preparation is crucial for removing interferences from complex biological matrices and concentrating the analytes of interest before chromatographic analysis. Solid-phase extraction is a widely used and effective technique for this purpose.

Solid-Phase Extraction (SPE) Methodologies

Solid-phase extraction (SPE) is a common and effective method for isolating BZ and its metabolites from biological fluids like urine and plasma. nih.govnih.gov The choice of sorbent and elution solvents is critical for achieving high recovery and clean extracts.

For the analysis of BZ in urine, a C18 sample preparation column is often used. nih.gov The procedure involves making the urine sample basic and then passing it through the SPE column. nih.gov The column is subsequently washed with water and a 40% acetonitrile (B52724) solution to remove interfering substances, after which the BZ is eluted with methanol. nih.gov For the determination of BZ in rat plasma, solid-phase extraction on C-18 cartridges has also been successfully employed. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound BZ
3-quinuclidinol Q, 3Q
Benzilic acid BA
Atropine -
Trichloroethyl chloroformate -

Protein Precipitation Techniques

In bioanalysis, the removal of proteins from complex matrices like plasma or serum is a crucial first step to prevent interference and protect analytical instrumentation. americanlaboratory.com Protein precipitation is a common, rapid, and cost-effective sample preparation technique used for this purpose. americanlaboratory.comfiltrous.com The fundamental principle involves altering the solvent conditions to reduce the solubility of proteins, causing them to aggregate and precipitate out of the solution. windows.net

The most prevalent method involves the use of organic solvents, particularly acetonitrile. scielo.br Typically, three to four volumes of cold acetonitrile are added to one volume of the plasma or serum sample. windows.netsigmaaldrich.com The mixture is then vortexed to ensure thorough mixing and centrifuged at high speed. This process forces the aggregated proteins to form a pellet at the bottom of the tube, allowing the clear supernatant, which contains the analyte of interest, to be easily collected for analysis. filtrous.com Studies have shown that using acetonitrile at a 3:1 volume ratio to plasma can achieve over 99% protein removal efficiency. scielo.br

Acids are also effective precipitating agents. Trichloroacetic acid (TCA) and perchloric acid (PA) are two such acids used in protein precipitation protocols. nih.govmdpi.com These reagents are typically added to the sample to a final concentration sufficient to cause protein denaturation and precipitation. mdpi.com While effective, acid precipitation can sometimes lead to lower analyte recovery due to co-precipitation. nih.gov For instance, one comparative study found that while both acetonitrile and acid precipitation were effective at removing proteins, acetonitrile provided higher recovery and lower variability for the target compounds. nih.gov

The choice of precipitant is critical as it can influence matrix effects in subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The goal is to maximize protein removal while minimizing the loss of the target analyte and the introduction of interfering substances. nih.gov

Development and Validation of Sensitive Detection Methods

Following sample preparation, highly sensitive and specific instrumental methods are required for the definitive identification and quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for this purpose.

A validated method using isotope dilution GC/MS has been developed for the determination of BZ in urine. nih.gov This method is capable of detecting BZ at concentrations below 0.5 ng/mL, which is the required detection limit based on proposed acceptable exposure levels. nih.gov The validation of this method demonstrated that for samples spiked near the target level, no false negatives were apparent, and the total imprecision of a single measurement was approximately 15%. nih.gov

More recently, a sensitive and rapid LC-MS/MS method was developed and validated for the determination of BZ in rat plasma. nih.gov This method utilizes solid-phase extraction for sample cleanup, followed by analysis using a mass spectrometer with electrospray ionization. nih.gov The method was found to be selective, accurate, and precise over a wide concentration range. nih.gov The validation confirmed a limit of detection (LOD) of 0.2 ng/mL and a limit of quantification (LOQ) of 0.5 ng/mL, demonstrating its suitability for detecting low levels of the compound. nih.gov

The validation of such bioanalytical methods typically involves assessing several key parameters to ensure reliability. These include specificity, linearity, accuracy, precision, and the limits of detection and quantification. vliz.be Specificity ensures that the signal detected is genuinely from the target analyte without interference from matrix components. vliz.be Linearity establishes the concentration range over which the instrument's response is proportional to the analyte concentration. nih.gov

Below is a table summarizing the performance of validated methods for the detection of this compound.

Analytical MethodBiological MatrixLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)Source(s)
LC-MS/MSRat Plasma0.5 - 1000 ng/mL0.5 ng/mL0.2 ng/mL nih.gov
GC-MSHuman UrineNot Specified< 0.5 ng/mLNot Specified nih.gov

This table is interactive. Click on the headers to sort the data.

Bioanalytical Considerations for Post-Exposure Assessment

For accurate post-exposure assessment of this compound, several bioanalytical factors must be carefully considered, from sample collection to final analysis.

Choice of Biological Matrix: The selection of the appropriate biological sample is fundamental. Urine is a common matrix for BZ analysis, as only a small percentage of the unmetabolized parent compound is expected to be excreted via the kidneys. nih.gov Analysis of urine often includes the major metabolites, 3-quinuclidinol and benzilic acid. nih.gov Plasma is another critical matrix, and methods have been developed for quantifying BZ in it. nih.gov Recent metabolic studies have also utilized rat plasma, urine, and tissue homogenates to identify a broader range of metabolites. nih.gov

Metabolism and Detection Window: Understanding the biotransformation of BZ is crucial for identifying the correct biomarkers of exposure. While earlier studies focused on BZ and its two primary hydrolysis products, recent research using high-resolution mass spectrometry has identified numerous other metabolites produced via the cytochrome P450 pathway. nih.gov This highlights that older analytical procedures may have provided an incomplete picture of BZ metabolism. nih.gov The detection window for BZ is also a critical consideration. In one study involving rats, the parent BZ compound was no longer detectable in plasma 48 hours after administration, emphasizing the need for timely sample collection following a suspected exposure. nih.gov

Matrix Effects and Sample Stability: Biological matrices are inherently complex and can interfere with analysis. The urine matrix, in particular, presents a challenging analytical problem due to its variability between individuals. nih.gov These matrix effects can suppress or enhance the ionization of the target analyte in MS-based methods, potentially leading to inaccurate quantification. nih.gov Furthermore, the stability of the analyte in the biological sample is paramount for generating reliable data. e-b-f.eu General best practices to ensure analyte stability include controlling sample pH, minimizing exposure to light, and maintaining cold storage from collection through processing to prevent degradation. e-b-f.eu

Historical Context and Dual Use Research of Concern with 3 Quinuclidinyl Benzilate

Development as a Non-Lethal Incapacitating Agent (Agent BZ)

3-Quinuclidinyl benzilate (QNB), designated Agent BZ by the U.S. military, was first synthesized in 1951 by the Swiss pharmaceutical company Hoffman-LaRoche. wikipedia.org The initial research aimed to develop it as a treatment for gastrointestinal diseases, such as ulcers, but it was found to be unsuitable for this purpose. wikipedia.org Its powerful effects on the central nervous system, however, soon attracted the attention of military researchers.

During the Cold War, the United States military investigated a wide range of non-lethal, psychochemical incapacitating agents. mmsl.cz This research included psychedelics like LSD, dissociative drugs such as phencyclidine, and several glycolate (B3277807) anticholinergics. wikipedia.org By 1959, the U.S. Army's interest in this compound had solidified, viewing it as a prime candidate for a chemical warfare agent designed to incapacitate rather than kill. wikipedia.orgmmsl.cz The compound was seen as an ideal incapacitant due to its high potency and a large margin between the effective dose for incapacitation and a lethal dose. mmsl.cz

Agent BZ is an odorless, white crystalline powder that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors in both the central and peripheral nervous systems. wikipedia.orgmmsl.cz This blockade of cholinergic transmission leads to a syndrome known as anticholinergic toxidrome, characterized by a combination of physiological and psychological effects. wikipedia.org The onset of symptoms typically occurs between 30 minutes and several hours after exposure and can last for days. wikipedia.org The primary incapacitating effects are severe delirium, cognitive dysfunction, hallucinations, and an inability to perform basic tasks, rendering individuals helpless. wikipedia.orgdebuglies.com

The U.S. Army standardized the agent in 1961, giving it the NATO code "BZ". wikipedia.orgiiab.me It was commonly referred to as "Buzz" by researchers, a nod to its abbreviation and its profound effects on the mental state of volunteer subjects. wikipedia.orgiiab.me

Table 1: Development Timeline of Agent BZ

YearEventOrganizationPurpose
1951Initial synthesis of this compound.Hoffman-LaRocheInvestigated as a potential treatment for gastrointestinal issues. wikipedia.org
1950sInvestigation by U.S. military begins.U.S. MilitaryPart of a broad investigation into psychochemical incapacitating agents. wikipedia.orgmmsl.cz
1959Significant interest in deployment as a chemical agent.U.S. ArmyIdentified as a potent non-lethal weapon candidate. wikipedia.org
1961Standardization and assignment of NATO code "BZ".U.S. ArmyOfficially adopted for potential military use. wikipedia.orgiiab.me

Historical Military Investigations and Stockpiling in Research Context

The U.S. Army Chemical Corps conducted extensive research on Agent BZ, primarily at the Edgewood Arsenal in Maryland, from the 1950s to 1975. wikipedia.orgveteransbenefitslawfirm.net These classified human subject experiments were part of the "Medical Research Volunteer Program," which involved approximately 7,000 U.S. military personnel and 1,000 civilians. wikipedia.orgveteransbenefitslawfirm.net The stated purpose was to evaluate the impact of low-dose chemical agents and test protective gear and potential treatments. wikipedia.org

Beyond laboratory settings, BZ was the subject of field tests. In 1964, a multi-phase test known as "Project Dork" was conducted at Dugway Proving Ground, Utah. health.milwikipedia.org This project aimed to determine the effective dosage of BZ when dispersed as an aerosol in an open environment and to gather data on treating BZ-induced delirium. health.milheraldnet.com One goal was to test if an aerosol cloud of BZ could incapacitate soldiers at distances of up to 1,000 yards. wikipedia.orgyoutube.com

As a result of this research, the U.S. military weaponized BZ for battlefield delivery. wikipedia.org Production of the agent occurred at Pine Bluff Arsenal between 1962 and 1965. nih.gov The primary munitions developed for its dissemination were the M43 cluster bomb and the M44 generator cluster. wikipedia.orgiiab.me These weapons were designed to disperse BZ as a fine aerosol to be inhaled by enemy forces.

The United States maintained a stockpile of Agent BZ for several decades. nih.gov However, in 1969, the agent was officially banned by the army due to the "wide range of variability of effects, long onset time, and inefficiency of existing munitions." wikipedia.org The unpredictability of its effects made it a difficult tactical weapon to control. medium.com The destruction of the U.S. stockpile of BZ began in 1988 and was completed by 1990 as part of a general reduction in the nation's chemical warfare program. iiab.mearmy.milwikipedia.org This was years before the Chemical Weapons Convention came into force. wikipedia.org The entire U.S. chemical weapons stockpile, including all other agents, was confirmed to be completely destroyed on July 7, 2023. wikipedia.orgimpakter.comyoutube.com

Table 2: Key Military Research and Stockpiling Events for Agent BZ

Program/EventLocationTimeframeObjective
Medical Research Volunteer ProgramEdgewood Arsenal, MD1948-1975Human subject testing of over 250 chemical substances, including BZ. wikipedia.orgveteransbenefitslawfirm.net
Agent BZ ProductionPine Bluff Arsenal, AR1962-1965Manufacturing of BZ for weaponization. nih.gov
Project DorkDugway Proving Ground, UT1964Field testing of aerosolized BZ dissemination and effects. health.milwikipedia.org
Stockpile DestructionPine Bluff Arsenal, AR1988-1990Complete destruction of the U.S. BZ agent stockpile. army.milwikipedia.org

Alleged Use and Implications for International Regulations (Chemical Weapons Convention Schedule 2)

Despite being weaponized and stockpiled, there is no conclusive evidence that the United States ever used Agent BZ in combat. mmsl.cz Allegations of its use by the U.S. have surfaced, particularly concerning the Vietnam War, but these have been denied by the U.S. Army. wikipedia.orgthewednesdayreport.com

Other unproven allegations of the use of BZ or similar incapacitating agents have been made in various conflicts. These include claims of its use in Afghanistan by Soviet forces in the 1980s, in Mozambique in 1992, and during the war in Bosnia and Herzegovina in 1995. thewednesdayreport.comhrw.org More recently, in 2013, an unidentified U.S. official claimed that a BZ-like agent, referred to as "Agent 15," was used in Homs, Syria, though the U.S. National Security Council stated this was inconsistent with their intelligence. wikipedia.org It has also been suggested that a BZ-like compound may have been used in the 2002 Moscow theater hostage crisis. wikipedia.orgiiab.me

Internationally, this compound is regulated under the Chemical Weapons Convention (CWC), an arms control treaty that outlaws the production, stockpiling, and use of chemical weapons. The Organisation for the Prohibition of Chemical Weapons (OPCW) oversees the implementation of the CWC. BZ is listed under Schedule 2, Part A of the CWC's Annex on Chemicals. wikipedia.orgwikipedia.orgopcw.orgcwc.gov

Schedule 2 chemicals are those that pose a significant risk to the object and purpose of the convention because they have properties that could allow them to be used as a chemical weapon. wikipedia.org These substances are not produced in large quantities for commercial purposes but may have legitimate, small-scale applications. nih.govwikipedia.org For BZ, this includes occasional use in biomedical research. wikipedia.org Under the CWC, states must declare the production of Schedule 2 chemicals, and their export to countries not party to the convention is restricted. wikipedia.org

Ethical Considerations in Research and Development of Psychotomimetic Agents

The development and testing of BZ and other psychotomimetic agents at facilities like Edgewood Arsenal raised significant ethical concerns, which ultimately led to the termination of the programs. wikipedia.orgveteransbenefitslawfirm.net The research involved administering mind-altering substances to human subjects, often without a complete understanding of the long-term consequences.

A central ethical issue was the nature of informed consent within the "Medical Research Volunteer Program." While the Army maintained that participants were volunteers who signed consent forms, lawmakers and critics later characterized the recruiting and consent process as suggestive of coercion. wikipedia.org Many former test subjects reported being misled about the nature of the experiments and the substances involved, with some being told the tests were as harmless as taking aspirin. allthatsinteresting.com

Furthermore, the research protocols were criticized for a lack of long-term follow-up care for the volunteers. wikipedia.org Many participants later reported suffering from residual effects, including depression, memory problems, and hallucinations, but a systematic follow-up was not part of the original studies. thewednesdayreport.com In September 1975, amidst growing controversy and congressional scrutiny, the Medical Research Volunteer Program was discontinued. wikipedia.orgveteransbenefitslawfirm.net

The use of agents designed to induce temporary insanity or severe psychological distress also sparked a broader moral debate. Critics questioned whether inducing a state of madness, even temporarily, could be considered a more "humane" form of warfare compared to conventional weapons. veteransbenefitslawfirm.net The unpredictable and potentially uncontrollable behavior of individuals under the influence of BZ also posed a tactical risk, leading senior military officials to de-emphasize research into such agents. thewednesdayreport.com

Dual-Use Research of Concern (DURC) Framework Applied to this compound and Derivatives

This compound and its chemical relatives exemplify the challenges of Dual-Use Research of Concern (DURC). The National Science Advisory Board for Biosecurity (NSABB) defines DURC as research that "can be reasonably anticipated to provide knowledge, products, or technologies that could be directly misapplied by others to pose a threat to public health...or materiel." mmsl.cz

The dual-use nature of BZ is rooted in its pharmacological action as a potent muscarinic receptor antagonist. mmsl.cz This property makes it a valuable tool in neuroscience and medical research. For example, BZ is used in animal models to study cholinergic systems and to induce symptoms similar to Alzheimer's disease for the purpose of testing new treatments. wikipedia.orgmmsl.cz

However, the same research that explores the therapeutic potential of BZ derivatives could be misused. mmsl.cz Studies aimed at developing new drugs with high affinity for specific acetylcholine receptors—for conditions like overactive bladder or neurodegenerative diseases—could inadvertently identify compounds even more potent or with more desirable incapacitating characteristics than BZ itself. mmsl.czresearchgate.net Peer-reviewed publications on new pharmaceutical agents with structures related to BZ or atropine (B194438) could be exploited to develop new chemical warfare agents. mmsl.cz The challenge lies in balancing the legitimate scientific and medical benefits of such research with the potential security risks of its misapplication.

Therapeutic and Antidotal Research Strategies Against 3 Quinuclidinyl Benzilate Intoxication

Research on Reversal of Anticholinergic Syndrome

The core strategy for reversing the anticholinergic syndrome caused by 3-Quinuclidinyl benzilate is the enhancement of acetylcholine (B1216132) (ACh) levels in the nervous system. researchgate.net This is typically achieved through the use of reversible cholinesterase inhibitors. researchgate.net These agents block the action of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, thereby increasing its concentration and duration of action at cholinergic synapses. By elevating ACh levels, these inhibitors help to overcome the competitive blockade of muscarinic receptors by BZ. researchgate.netnih.gov

Cholinesterase Inhibitors as Countermeasures in Experimental Settings

Cholinesterase inhibitors have been the cornerstone of research into antidotes for BZ intoxication. researchgate.netnih.gov Experimental studies have evaluated various compounds for their ability to counteract the cognitive and physiological effects of BZ.

Physostigmine (B191203): Efficacy, Limitations, and Side Effects in Research

Physostigmine was one of the first cholinesterase inhibitors investigated and used as an antidote for antimuscarinic toxicity. researchgate.net Its ability to cross the blood-brain barrier allows it to counteract both the central and peripheral effects of BZ. However, research has also highlighted significant limitations. Physostigmine has a narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that causes toxic side effects. researchgate.net

Research has documented several adverse effects associated with physostigmine administration, including hypersalivation, gastrointestinal distress, and in some cases, seizures and cardiac arrhythmias. nih.govnih.gov These side effects have led to caution in its use and spurred research into safer alternatives. nih.gov

Development of Advanced Cholinesterase Inhibitors (e.g., Acridine (B1665455) Derivatives)

In the quest for more effective and less toxic antidotes, research has turned to the development of advanced cholinesterase inhibitors, with acridine derivatives showing significant promise. researchgate.net Acridine-based compounds have been extensively studied for their potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Among the acridine derivatives, 7-Methoxytacrine (7-MEOTA) has emerged as a particularly effective potential antidote in research settings. researchgate.net Studies have shown it to be less toxic than physostigmine and another acridine derivative, tacrine (B349632), while exhibiting a pronounced central effect. researchgate.net Research has also explored hybrid molecules combining 7-MEOTA with other compounds, such as 4-pyridinealdoxime, to create novel agents with both prophylactic and reactivation properties against organophosphate intoxication, a related field of study. nih.gov Further research has investigated 7-methoxytacrine-p-anisidine hybrids and 7-methoxytacrine-amantadine analogues as dual binding site inhibitors, primarily in the context of Alzheimer's disease, but with findings relevant to cholinesterase inhibition. researchgate.netresearchgate.net

Investigation of Novel Therapeutic Approaches for this compound Poisoning

Beyond cholinesterase inhibitors, research is exploring novel therapeutic avenues for organophosphate and anticholinergic poisoning. nih.govnih.gov These include the development of non-oxime reactivators of acetylcholinesterase and the exploration of neuroprotective agents to mitigate long-term neurological damage. nih.govnih.gov While much of this research is in the broader context of nerve agent poisoning, the principles of protecting and reactivating central acetylcholinesterases are relevant to BZ intoxication. nih.gov The development of multi-target directed ligands (MTDLs) is another promising strategy, aiming to address the complex pathophysiology of neurodegenerative conditions, with potential applications in managing the effects of potent anticholinergics. nih.gov

Research into Management of Prolonged Neuropsychological Effects

The prolonged neuropsychological effects of this compound, which can include cognitive dysfunction and behavioral changes, present a significant challenge. nih.gov Research in related areas, such as the long-term cognitive effects of other substances, may offer insights. For instance, studies on the chronic administration of benzodiazepines have assessed their impact on neuropsychological performance. nih.gov While not directly studying BZ, this type of research into the long-term neurobehavioral consequences of psychoactive substances is crucial for developing strategies to manage the lasting effects of compounds like BZ. The historical context of research programs like MKUltra, which involved the administration of psychoactive substances including BZ, underscores the potential for severe and lasting psychological impact, though ethical considerations now strictly govern such research. wikipedia.org

Structure Activity Relationship Sar Studies and Derivative Development for Muscarinic Modulation

Structural Basis for 3-Quinuclidinyl Benzilate Muscarinic Receptor Affinity

The high affinity of this compound for muscarinic receptors is attributed to the specific arrangement and chemical properties of its core components: the quinuclidine (B89598) ring and the benzilic acid ester moiety. These structural elements work in concert to ensure a precise fit within the orthosteric binding site of the receptor.

The quinuclidine ring, a bicyclic amine, is a crucial element for the high potency of QNB. Its rigid structure limits conformational flexibility, which is a common feature in the design of high-affinity receptor ligands. This rigidity helps to properly orient the rest of the molecule within the receptor's binding pocket, minimizing the entropic penalty upon binding. The tertiary amine of the quinuclidine ring is protonated at physiological pH, forming a cationic head that is believed to interact with a conserved aspartate residue in the third transmembrane domain of the muscarinic receptor, an interaction typical for cholinergic ligands.

The benzilic acid portion of the molecule, characterized by two phenyl rings and a hydroxyl group attached to a single carbon, is equally vital for receptor affinity. This bulky, lipophilic group engages in hydrophobic and van der Waals interactions with aromatic and aliphatic amino acid residues in the receptor's binding pocket. The hydroxyl group is capable of forming a critical hydrogen bond with an asparagine residue in the sixth transmembrane domain, further stabilizing the ligand-receptor complex. Esters derived from aromatic or higher molecular weight acids often exhibit cholinergic antagonist activity. pharmacy180.com The combination of the rigid cationic quinuclidine head and the extensive hydrophobic and hydrogen-bonding interactions of the benzilic acid moiety results in the high-affinity, competitive antagonism characteristic of QNB.

Synthesis and Pharmacological Evaluation of this compound Analogues

The foundational structure of QNB has served as a template for the synthesis of numerous analogues aimed at exploring and refining muscarinic receptor interaction. These studies involve systematic modifications to both the quinuclidine and benzilic acid portions of the molecule to probe the chemical space of the muscarinic binding site and to develop ligands with novel pharmacological profiles.

Research into QNB analogues has revealed that the muscarinic receptor can accommodate various substitutions on the benzilic acid moiety. Modifications have included the introduction of halogens at the ortho, meta, or para positions of one phenyl ring, or the replacement of a phenyl ring with different alkyl groups. nih.gov These changes have produced a wide range of affinities, demonstrating the sensitivity of the receptor to the size and electronics of the lipophilic groups. nih.govnih.gov

For instance, replacing one phenyl ring with a cyclopentyl group resulted in a compound with the highest affinity in one study, while substitution with a 2-propargyl group yielded the lowest affinity, spanning a 270-fold range. nih.gov In another series of analogues, one phenyl ring was replaced by an alkoxyalkyl moiety. nih.gov It was found that an oxygen atom in the beta-position of this side chain was poorly tolerated, whereas an oxygen in the gamma-position did not significantly alter affinity compared to QNB. nih.gov

Interestingly, strategic replacement of the ester functional group can dramatically alter the pharmacological activity from antagonism to agonism. Studies have shown that an oxadiazole ring can act as a bioisosteric replacement for the ester moiety. nih.govacs.org This modification, particularly with an aminooxadiazole, creates compounds that act as high-efficacy muscarinic agonists, likely due to different hydrogen-bonding interactions within the binding site. nih.govacs.org

Compound/Analogue Modification from QNB Receptor Affinity (Ki)
This compound (QNB) Reference Compound High
3-Quinuclidinyl α-hydroxy-α-cyclopentylphenylacetate One phenyl ring replaced by a cyclopentyl group Highest in series
3-Quinuclidinyl α-hydroxy-α-2-propargylphenylacetate One phenyl ring replaced by a 2-propargyl group Lowest in series
3-(2-Benzofuranyl)quinuclidin-2-ene Benzilic acid moiety replaced with a benzofuranyl group and modification to the quinuclidine ring 9.6 nM (cortex) ebi.ac.uk
Quinuclidine-based aminooxadiazole Ester moiety replaced by an aminooxadiazole ring High (Agonist) nih.gov

This table summarizes the relative affinities and activities of selected this compound analogues based on structural modifications.

The nitrogen atom in the quinuclidine ring is a key target for chemical modification. While not as extensively explored for QNB itself, studies on analogous compounds like N-substituted derivatives of 4-piperidinyl benzilate provide insight into the role of this feature. acs.org The tertiary amine of QNB is crucial for its ability to cross the blood-brain barrier and exert central nervous system effects. mmsl.czresearchgate.net

Conversion of the tertiary amine to a quaternary ammonium (B1175870) salt, for example by N-methylation, results in a permanently charged molecule. This charge significantly hinders the molecule's ability to cross the lipid-rich blood-brain barrier. Such N-alkylated quaternary derivatives are largely restricted to the periphery, a principle utilized in the development of peripherally acting muscarinic antagonists.

Enantiomeric Synthesis and Characterization of Muscarinic Activity

The carbon atom to which the hydroxyl and two phenyl groups are attached in the benzilic acid moiety of QNB is a chiral center. Consequently, QNB exists as a pair of enantiomers, (R)- and (S)-QNB. Pharmacological studies have demonstrated significant stereoselectivity at muscarinic receptors, with one enantiomer being substantially more potent than the other.

Research has consistently shown that the (R)-(-)-enantiomer of QNB is the more active isomer, possessing a much higher affinity for muscarinic receptors than the (S)-(+)-enantiomer. opcw.org In animal studies, (R)-(-)-BZ was found to be at least 20 times more potent than the (S)-(+)-stereoisomer in producing behavioral effects. opcw.org This pronounced difference in activity underscores the highly specific, three-dimensional nature of the interaction between the ligand and the receptor's binding site. The precise spatial arrangement of the phenyl rings, hydroxyl group, and ester linkage relative to the quinuclidine head is critical for optimal receptor binding and antagonist activity.

Enantiomer Relative Potency/Affinity
(R)-(-)-QNB High; significantly more potent than the (S)-enantiomer. opcw.org
(S)-(+)-QNB Low; at least 20-fold less potent in behavioral effects. opcw.org

This table compares the pharmacological activity of the enantiomers of this compound.

Development of Muscarinic Antagonists with Reduced Systemic Exposure

A major goal in modern drug design is the development of agents with high target specificity and minimal off-target or systemic side effects. For muscarinic antagonists intended for peripheral disorders, such as overactive bladder or chronic obstructive pulmonary disease (COPD), central nervous system penetration is undesirable. nih.gov The development of QNB-related antagonists with reduced systemic exposure, particularly across the blood-brain barrier (BBB), has focused on increasing the hydrophilicity or introducing a permanent charge to the molecule. acs.org

The most common strategy is the quaternization of the quinuclidine nitrogen. acs.org By converting the tertiary amine to a quaternary ammonium salt (e.g., by adding a methyl group to create N-methyl-QNB), the molecule acquires a permanent positive charge. This charge dramatically reduces its lipid solubility and prevents it from passively diffusing across the BBB. acs.orgyoutube.com This approach confines the drug's activity to peripheral tissues, thereby avoiding the central anticholinergic effects associated with QNB. This principle has been successfully applied to numerous clinically used muscarinic antagonists, such as ipratropium (B1672105) and tiotropium, which are quaternary ammonium compounds used as inhaled bronchodilators for COPD. nih.gov

Advanced Research Applications and Future Directions in 3 Quinuclidinyl Benzilate Studies

Tracers and Probes for Muscarinic Receptor Imaging (e.g., PET, SPECT)

Radioiodinated derivatives of 3-quinuclidinyl benzilate are instrumental in the non-invasive imaging of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the brain using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). One such derivative, (R,S)-[¹²³I]IQNB, was the first radioligand utilized for mapping central mAChRs. nih.gov

These imaging techniques allow for the quantitative analysis of receptor distribution and density, providing insights into various neurological and psychiatric disorders. For instance, studies have used [¹²³I]iodo-quinuclidinyl-benzilate SPECT to investigate differences in M1/M4 receptor distribution in patients with Alzheimer's disease compared to healthy controls. researchgate.net

The high affinity of these radiolabeled ligands for mAChRs is a key advantage for their use in PET tracer development. nih.gov Research has focused on developing optimal radiotracers by testing nonradioactive analogues of QNB in vivo to determine their ability to compete with radiolabeled versions for receptor binding. nih.gov One such radioiodinated analogue, 3-quinuclidinyl p-iodobenzilate, has been shown to bind to mAChRs in the heart and brain of rats. nih.gov

Key Radiolabeled Tracers Based on this compound:

TracerImaging ModalityKey Characteristics
(R,S)-[¹²³I]IQNBSPECTFirst radioligand used for mapping central mAChRs. nih.gov
[¹²⁵I] 4-IQNBResearchHigh affinity for M1 and M2 acetylcholine receptors. iaea.org
[³H]QNBAutoradiographyUsed for quantitative distribution studies of muscarinic receptors in brain tissue. nih.govnih.gov

In Vitro and In Vivo Model Development for Cholinergic Dysregulation

This compound is frequently used to create animal models of cholinergic dysregulation, which are crucial for studying the cognitive and behavioral deficits associated with various neurological conditions. researchgate.netscispace.commmsl.cz By blocking muscarinic receptors, QNB can induce temporary cognitive impairments in animals, mimicking aspects of conditions like Alzheimer's disease and other dementias. scispace.comnih.gov

These models are valuable for investigating the role of the cholinergic system in learning and memory. scispace.com For example, studies have evaluated the potency of QNB in creating cognitive impairment during different stages of learning and memory in rats performing tasks like the water maze. researchgate.netmmsl.cz The long-lasting behavioral effects of QNB in these models are thought to be related to its steady concentration and slow elimination from the brain. nih.gov

In vitro studies using cultured nerve cells, such as neuroblastoma cells, have also utilized QNB to investigate the mechanisms of muscarinic receptor regulation. nih.gov For instance, research has shown that activation of muscarinic receptors leads to a decrease in receptor numbers, a process that can be studied using radiolabeled QNB. nih.gov

Investigating Long-Term Neurobiological Sequelae of Exposure

Research into the long-term neurobiological consequences of exposure to this compound is critical for understanding its lasting impact on brain function. While many of the acute effects are temporary, there is evidence of prolonged behavioral changes. nih.govmmsl.cz

Studies in animal models have observed that a single exposure can lead to behavioral alterations that persist for a significant period. mmsl.cz For example, a noticeable, though not statistically significant, behavioral effect was observed in rats even 7 days after administration. mmsl.cz The prolonged presence of QNB in the brain, with a slow elimination half-life, may contribute to these extended effects. nih.gov

The cognitive and behavioral dysfunction induced by QNB is a key area of investigation. nih.gov The syndrome of anticholinergic delirium, characterized by cognitive dysfunction, hallucinations, and an inability to perform tasks, is a hallmark of acute exposure. nih.govwikipedia.org Understanding the neurobiological underpinnings of these long-lasting effects is an ongoing area of research.

Emerging Analytical Technologies for Ultrasensitive Detection

The development of sensitive and specific analytical methods for the detection of this compound and its metabolites is crucial for monitoring exposure and for forensic analysis. Several advanced techniques have been developed for this purpose.

One of the most prominent methods is liquid chromatography-mass spectrometry (LC-MS/MS). This technique has been validated for the determination of QNB in rat plasma with a limit of detection of 0.2 ng/mL and a limit of quantification of 0.5 ng/mL. nih.gov LC-MS/MS has also been used to determine QNB concentrations in various tissues, including the brain, kidney, and liver, as well as in urine and bile. nih.gov

Gas chromatography/mass spectrometry (GC/MS) is another powerful tool for detecting QNB and its major metabolites, quinuclidinol and benzilic acid, in urine. nih.govresearchgate.netoup.comresearchgate.net This method often involves solid-phase extraction to isolate the analytes from the complex urine matrix, followed by derivatization to form trimethylsilyl (B98337) derivatives for enhanced detection. nih.govresearchgate.netoup.comresearchgate.net Using this approach, it is possible to determine QNB in urine at concentrations below 0.5 ng/mL. nih.govresearchgate.net

Comparison of Analytical Detection Methods:

TechniqueSample MatrixLimit of Detection/Quantification
LC-MS/MSRat PlasmaLOD: 0.2 ng/mL, LOQ: 0.5 ng/mL nih.gov
GC/MSUrine< 0.5 ng/mL nih.govresearchgate.net

Contribution to Understanding Fundamental Cholinergic Neurotransmission

This compound has made significant contributions to our fundamental understanding of cholinergic neurotransmission. As a potent and specific antagonist of muscarinic acetylcholine receptors, it has been instrumental in elucidating the roles of these receptors in various physiological processes. nih.govwikipedia.orgresearchgate.net

By blocking muscarinic receptors, QNB has helped researchers to understand the importance of the cholinergic system in cognitive functions such as learning and memory. scispace.com The use of radiolabeled QNB has allowed for the detailed mapping of muscarinic receptor distribution in the brain, providing a neuroanatomical basis for the observed physiological effects. nih.govnih.gov

Furthermore, in vivo binding studies with radiolabeled QNB have not only confirmed in vitro findings but have also revealed indirect, likely transsynaptic, alterations of muscarinic cholinergic receptor dynamics. nih.gov This highlights the utility of QNB as a tool to probe the complex regulatory mechanisms within the cholinergic system.

Q & A

Basic: What are the key regulatory considerations when handling 3-Quinuclidinyl benzilate (BZ) in laboratory settings?

Answer:
BZ is classified as a Schedule 2A toxic chemical under the Chemical Weapons Convention (CWC), requiring strict adherence to international non-proliferation protocols . Researchers must:

  • Obtain export/import permits for cross-border transfers.
  • Implement secure storage in locked, climate-controlled facilities with access logs.
  • Document synthesis quantities and purposes for OPCW (Organisation for the Prohibition of Chemical Weapons) compliance audits.
  • Use dedicated glassware to prevent cross-contamination with non-scheduled compounds.

Advanced: How can researchers resolve contradictions in reported synthesis pathways for BZ, particularly regarding cyclization methods?

Answer:
Discrepancies in cyclization steps (e.g., Dieckmann vs. alternative routes) can be addressed by:

  • Conducting comparative kinetic studies under varying temperatures (80–120°C) and catalysts (e.g., NaOEt vs. TiCl4_4) to assess yield optimization .
  • Validating intermediates via 13C^{13}\text{C}-NMR to confirm quinuclidine ring formation.
  • Cross-referencing Cold War-era military patents (e.g., Edgewood Arsenal reports) and modern green chemistry approaches to identify scalable, high-purity methods .

Basic: What analytical techniques are recommended for quantifying BZ in biological matrices?

Answer:
Isotope dilution gas chromatography-mass spectrometry (ID-GC/MS) is the gold standard for urine analysis:

  • Spike samples with deuterated BZ-d5_5 to correct for ion suppression in electrospray ionization .
  • Use DB-5MS columns (30 m × 0.25 mm) with a 0.25 µm film thickness for optimal separation.
  • Validate limits of detection (LOD < 0.1 ng/mL) using NIST-traceable reference materials.

Advanced: What strategies optimize chiral resolution of BZ enantiomers in receptor binding studies?

Answer:
The (R)-enantiomer exhibits 10× higher mAChR M3 affinity than (S)-BZ. To resolve enantiomers:

  • Employ chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (4.6 × 250 mm).
  • Use a mobile phase of hexane:isopropanol (85:15) at 1 mL/min, monitored by circular dichroism at 220 nm .
  • Validate binding kinetics via 3H^3\text{H}-QNB displacement assays in CHO cells expressing human mAChR M3.

Basic: How should researchers design in vivo models to study BZ's antimuscarinic effects?

Answer:

  • Use Sprague-Dawley rats (250–300 g) with intraperitoneal dosing (ED50_{50} = 0.25 mg/kg).
  • Assess delirium via Morris water maze deficits (latency > 120 s vs. controls).

Advanced: What methodologies address conflicting data on BZ's metabolic stability in different species?

Answer:

  • Perform cross-species hepatocyte incubations (human, rat, guinea pig) with LC-HRMS profiling.
  • Identify species-specific CYP450 isoforms using inhibitors (e.g., ketoconazole for CYP3A4).
  • Apply allometric scaling with a 0.75 exponent to extrapolate human half-life from rodent data .

Basic: What safety protocols are essential when working with BZ derivatives?

Answer:

  • Use Class III biosafety cabinets with HEPA filtration for synthesis.
  • Wear Tyvek suits with butyl rubber gloves and SCBA (self-contained breathing apparatus).
  • Deploy colorimetric detection strips (e.g., M8 paper) for airborne contamination monitoring .

Advanced: How can soil matrix interference be minimized when detecting trace BZ degradation products?

Answer:

  • Extract soil with acetonitrile:0.1 M HCl (9:1) and clean up via mixed-mode SPE (Strata-X-C 60 mg/3 mL).
  • Derivatize with trifluoroacetic anhydride (TFAA) to enhance GC-ECD sensitivity for benzilic acid metabolites.
  • Confirm using MS/MS transitions (m/z 342 → 105 and 77) with a dwell time of 150 ms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Quinuclidinyl benzilate
Reactant of Route 2
Reactant of Route 2
3-Quinuclidinyl benzilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.